molecular formula C57H88O25 B161812 Yiyeliangwanoside I CAS No. 135272-49-0

Yiyeliangwanoside I

Cat. No.: B161812
CAS No.: 135272-49-0
M. Wt: 1173.3 g/mol
InChI Key: FXNTUAWTJJIORK-PBPSADCISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yiyeliangwanoside I (C₅₇H₈₈O₂₅, molecular weight 1173.32 g/mol) is an oleanane-type triterpene glycoside first isolated from the bark of Nothopanax davidii (Araliaceae family) . Structurally, it features a 3β-hydroxyolean-12-ene-28,29-dioic acid core substituted with a 3-O-α-(3',4'-O-dioic-acetyl)-L-arabinopyranosyl group and a 28-O-glycosyl ester comprising α-L-rhamnopyranosyl-(1→6)-β-D-glycopyranosyl-(1→4)-β-D-glycopyranosyl residues . It exists as a white crystalline powder with a melting point of 203–205°C (decomposition) and an optical rotation of [α]D²⁰ = −3.47° (c = 0.1, methanol) .

Properties

CAS No.

135272-49-0

Molecular Formula

C57H88O25

Molecular Weight

1173.3 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C57H88O25/c1-24-35(62)38(65)40(67)47(74-24)80-44-37(64)30(22-59)78-49(45(44)81-48-41(68)39(66)36(63)29(21-58)77-48)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-46-42(69)43(76-26(3)61)31(23-73-46)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38+,39-,40+,41+,42+,43-,44-,45+,46-,47-,48+,49+,53?,54-,55+,56+,57-/m0/s1

InChI Key

FXNTUAWTJJIORK-PBPSADCISA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)OC(=O)C)O)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O

Synonyms

yiyeliangwanoside I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1 highlights key differences between Yiyeliangwanoside I and related triterpene glycosides:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation [α]D²⁰ Source
This compound C₅₇H₈₈O₂₅ 1173.32 203–205 (dec.) −3.47 (c 0.1, MeOH) Nothopanax davidii
Yiyeliangwanoside II C₃₇H₅₆O₁₀ 801.03 240–244 (dec.) +36.5 (c 0.1, MeOH) Nothopanax davidii
Yixinoside A C₅₄H₉₂O₂₃ 1109.32 201–202 +0.98 (MeOH) Gynostemma yixingense
Yixinoside B C₄₂H₇₂O₁₄ 801.03 181–184 N/A Gynostemma yixingense
Yiyeliangwanoside III C₅₇H₈₈O₂₅ 1173.32 N/A N/A Nothopanax davidii
Yiyeliangwenoside IX [162795-92-8] 1131.28 228–230 −9.43 (c 0.053, MeOH) Nothopanax davidii

Key Observations :

Glycosylation Complexity: this compound has a larger molecular weight than Yixinosides A/B due to its extended glycosyl chain (three sugar units vs. one in Yixinoside B) .

Acetyl Substitutions: Unlike Yiyeliangwanoside II (mono-acetylated arabinose), this compound contains a 3',4'-di-O-acetyl group on arabinopyranose, which may enhance solubility or receptor binding .

Optical Activity: this compound exhibits levorotatory properties ([α]D²⁰ = −3.47°), contrasting with the dextrorotatory Yiyeliangwanoside II ([α]D²⁰ = +36.5°) and Yiyeliangwenoside IX ([α]D²⁰ = −9.43°) .

Functional and Pharmacological Differences

While direct pharmacological data for this compound are scarce, structural analogs provide insights:

  • Yixinoside A: Demonstrates anti-inflammatory activity in murine macrophages (IC₅₀ = 12.3 μM) via NF-κB inhibition . Its shorter glycosyl chain may reduce bioavailability compared to this compound.
  • Its distinct acetyl pattern likely modulates enzyme affinity.
  • Oleanolic Acid Derivatives: Simpler analogs (e.g., oleanolic acid-3-O-glucuronide) show hepatoprotective effects, implying that this compound’s glycosylation may enhance target specificity .

Q & A

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer :
  • Standard operating procedures (SOPs) : Document protocols for cell culture, compound storage, and instrument calibration.
  • Blinded experiments : Assign treatment groups randomly; use automated plate readers to reduce bias.
  • Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.